molecular formula C12H15N3O B14873752 2-(2,6-Dimethylmorpholino)isonicotinonitrile

2-(2,6-Dimethylmorpholino)isonicotinonitrile

Cat. No.: B14873752
M. Wt: 217.27 g/mol
InChI Key: QTCPUKWQBZDGOK-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylmorpholino)isonicotinonitrile is an organic compound that features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and an isonicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylmorpholino)isonicotinonitrile typically involves the reaction of 2,6-dimethylmorpholine with isonicotinonitrile under specific conditions. One common method involves the use of a solvent such as anhydrous methanol and a catalyst to facilitate the reaction . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylmorpholino)isonicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the nitrile group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2,6-Dimethylmorpholino)isonicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylmorpholino)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dimethylmorpholino)isonicotinonitrile is unique due to the presence of both the morpholine ring and the isonicotinonitrile moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)pyridine-4-carbonitrile

InChI

InChI=1S/C12H15N3O/c1-9-7-15(8-10(2)16-9)12-5-11(6-13)3-4-14-12/h3-5,9-10H,7-8H2,1-2H3

InChI Key

QTCPUKWQBZDGOK-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=CC(=C2)C#N

Origin of Product

United States

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